2-(1H-1,2,4-triazol-3-yl)propan-2-ol
Description
2-(1H-1,2,4-triazol-3-yl)propan-2-ol is a triazole derivative characterized by a tertiary alcohol (propan-2-ol) directly attached to the 1H-1,2,4-triazole ring. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and aromatic nitrogen atoms in the triazole core.
Properties
Molecular Formula |
C5H9N3O |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)propan-2-ol |
InChI |
InChI=1S/C5H9N3O/c1-5(2,9)4-6-3-7-8-4/h3,9H,1-2H3,(H,6,7,8) |
InChI Key |
MDDIMOYMKDWDAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=NN1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-3-yl)propan-2-ol typically involves the reaction of 1,2,4-triazole with an appropriate alkylating agent. One common method is the alkylation of 1,2,4-triazole with 2-chloropropanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of 2-(1H-1,2,4-triazol-3-yl)propan-2-ol can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-triazol-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The triazole ring can undergo reduction reactions to form dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides (e.g., NaCl, KBr) and amines (e.g., NH₃) are commonly employed.
Major Products Formed
Oxidation: Formation of 2-(1H-1,2,4-triazol-3-yl)propan-2-one.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
2-(1H-1,2,4-triazol-3-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential antifungal and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,4-triazol-3-yl)propan-2-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. For example, in antifungal applications, it inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 2-(1H-1,2,4-triazol-3-yl)propan-2-ol and related triazole derivatives:
Key Findings:
Structural Modifications and Bioactivity: Halogenation: Compounds with fluorine (Simeconazole) or chlorine substituents () exhibit enhanced lipophilicity and metabolic stability, which may improve antifungal efficacy by mimicking natural enzyme substrates .
Physicochemical Properties :
- Solubility : The tertiary alcohol in 2-(1H-1,2,4-triazol-3-yl)propan-2-ol provides moderate polarity, whereas carboxylic acid derivatives (e.g., 2-(triazol-3-yl)acetic acid) are highly water-soluble . Conversely, trimethylsilyl (Simeconazole) or chlorinated groups reduce solubility .
- Molecular Weight : Larger derivatives (e.g., ) may face bioavailability challenges due to increased molecular weight (>500 g/mol) .
Synthetic Accessibility :
- The target compound’s simplicity allows straightforward synthesis compared to halogenated or multi-substituted analogs (e.g., Simeconazole requires introducing fluorophenyl and silyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
